Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate
CAS No.: 59127-99-0
Cat. No.: VC18589979
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59127-99-0 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3 |
| Standard InChI Key | HDOYOYSFLXCYDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CN2C=C(C=CC2=N1)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate, reflecting its ethyl ester and methyl-substituted imidazo[1,2-a]pyridine backbone. The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key structural features include:
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Methyl group: Positioned at the 6th carbon of the pyridine ring, enhancing lipophilicity and influencing biological interactions .
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Acetate ester: Located at the 2nd carbon of the imidazole ring, providing a reactive site for further chemical modifications .
The canonical SMILES representation is , and its InChIKey is .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multicomponent condensation reactions between 2-aminopyridines and α-bromoketones or related electrophiles . A representative protocol includes:
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Bromination of ethyl acetoacetate: Reacting ethyl acetoacetate with bromine in acetic acid yields α-bromoketone intermediates .
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Cyclization with 2-aminopyridines: The α-bromoketone reacts with 2-amino-6-methylpyridine in ethanol under reflux with as a base, forming the imidazo[1,2-a]pyridine core .
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Esterification: The acetate group is introduced via esterification or transesterification reactions.
Optimized conditions: Reactions conducted in ethanol at reflux for 6–12 hours achieve yields of 52–91%, depending on substituents .
Key Challenges
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Regioselectivity: Competing pathways may lead to isomeric byproducts, necessitating careful control of reaction conditions .
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Purification: Column chromatography using ethyl acetate/hexane mixtures (4:1 to 1:1) is often required to isolate the pure product .
Physical and Chemical Properties
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive strains (e.g., Staphylococcus aureus) . The methyl and ester groups enhance membrane penetration, while the fused ring system interferes with bacterial DNA gyrase .
Neuropharmacological Applications
Although direct evidence is limited, related compounds (e.g., zolpidem) target GABA receptors, suggesting potential anxiolytic or sedative applications .
Applications in Medicinal Chemistry
Drug Intermediate
This compound is a key intermediate in synthesizing N-substituted acetamides and carboxamide derivatives. For instance:
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Amide derivatives: Reacting with anilines in the presence of yields bioactive acetamides (Table 1) .
Table 1: Representative Derivatives and Yields
| Entry | Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromo-4-methylaniline | N-(2-Bromo-4-methylphenyl)-acetamide | 88 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-acetamide | 87 |
Structure-Activity Relationship (SAR) Insights
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Methyl group: Enhances metabolic stability and target binding .
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Ester moiety: Can be hydrolyzed to carboxylic acids for further functionalization .
Comparison with Structural Analogs
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